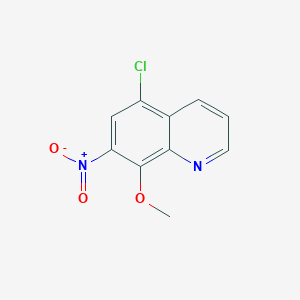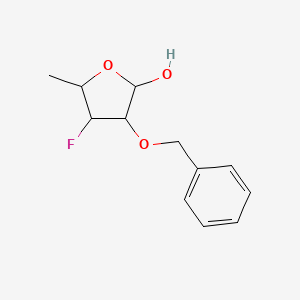![molecular formula C11H14O4 B12847592 4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)
4-[4-(Hydroxymethyl)phenoxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Hydroxymethyl)phenoxy]butanoic acid is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)phenoxy]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzyl alcohol with butyric anhydride in the presence of a base such as pyridine. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hydroxymethyl)phenoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: 4-[4-(Carboxymethyl)phenoxy]butanoic acid.
Reduction: 4-[4-(Hydroxymethyl)phenol]butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Hydroxymethyl)phenoxy]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Hydroxymethyl)phenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can participate in aromatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the butanoic acid chain.
4-(Hydroxymethyl)phenol: Similar structure but lacks the butanoic acid chain.
4-Phenoxybutanoic acid: Similar structure but lacks the hydroxymethyl group.
Uniqueness
4-[4-(Hydroxymethyl)phenoxy]butanoic acid is unique due to the presence of both the hydroxymethyl group and the butanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C11H14O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,12H,1-2,7-8H2,(H,13,14) |
InChI Key |
RPOADSNMUHCDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



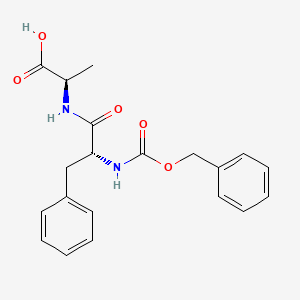
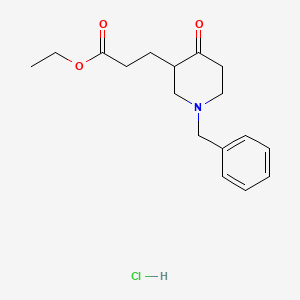

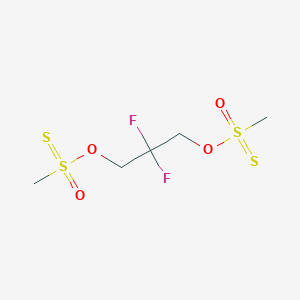
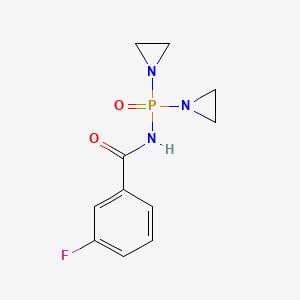
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
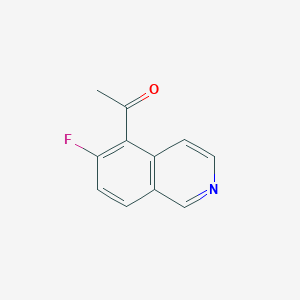
![1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
![4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one](/img/structure/B12847575.png)
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)
